![molecular formula C18H15ClN2O2 B3006096 Ethyl 4-[(8-chloroquinolin-4-yl)amino]benzoate CAS No. 955328-50-4](/img/structure/B3006096.png)
Ethyl 4-[(8-chloroquinolin-4-yl)amino]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-[(8-chloroquinolin-4-yl)amino]benzoate is a chemical compound with the CAS number 955328-50-4. It is a derivative of quinoline, a class of organic compounds widely used in medicinal chemistry .
Synthesis Analysis
The synthesis of quinoline derivatives involves various methods, including the Friedländer Synthesis, which involves the condensation of 2-aminobenzyl alcohol with phenylacetylenes . Other methods involve the use of iron-catalyzed cross-coupling reactions with alkyl Grignard reagents .Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions. For instance, they can be dehydrogenated to form quinolines using a cobalt oxide catalyst . They can also undergo chemoselective deoxygenation under visible light using Hantzsch esters as the stoichiometric reductants .Aplicaciones Científicas De Investigación
EPAC Inhibitors
Compounds with a tetrahydroquinoline structure, which is similar to the quinolin-4-yl structure in the compound , have been studied as inhibitors of EPAC proteins . EPAC proteins play a role in numerous cellular processes, including insulin secretion, neurotransmitter release, cell adhesion, cell survival, apoptosis, gene transcription, and chromosomal integrity . Therefore, these compounds could potentially be used in the treatment of diseases related to these processes.
Anticancer Agents
Quinoline-based compounds are known to have a wide range of biological activities, including anticancer effects . EPAC activation has been shown to regulate the proliferation and migration of prostate cancer cells . As these cellular functions are crucial for tumor growth and metastasis, compounds that inhibit EPAC might represent an attractive therapeutic target in the treatment of cancers .
Antimalarial Agents
Quinoline-based compounds have also been used as antimalarial agents . The quinoline structure is a key component of many antimalarial drugs, and modifications to this structure could potentially lead to new treatments for malaria.
Antibacterial Agents
In addition to their antimalarial activity, quinoline-based compounds have been used as antibacterial agents . These compounds could potentially be developed into new antibiotics to treat bacterial infections.
Antifungal Agents
Quinoline-based compounds have demonstrated antifungal activity . These compounds could potentially be used in the development of new antifungal medications.
Anti-inflammatory Agents
Quinoline-based compounds have shown anti-inflammatory activity . These compounds could potentially be used in the treatment of inflammatory diseases.
Mecanismo De Acción
Target of Action
It is known that quinoline derivatives, such as chloroquine, primarily target thePlasmodium falciparum parasite, which is responsible for the most lethal form of malaria .
Mode of Action
Based on the structure and the known activity of similar compounds, it can be inferred that it may interact with its targets in a manner similar to other quinoline derivatives .
Biochemical Pathways
Quinoline derivatives are known to interfere with the heme detoxification process in the plasmodium parasite, which is a crucial part of its survival mechanism .
Result of Action
Similar compounds have shown antimalarial, antimicrobial, and anticancer activities .
Propiedades
IUPAC Name |
ethyl 4-[(8-chloroquinolin-4-yl)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2/c1-2-23-18(22)12-6-8-13(9-7-12)21-16-10-11-20-17-14(16)4-3-5-15(17)19/h3-11H,2H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHEITUVPXWKDHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC2=C3C=CC=C(C3=NC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[(1E)-2-chloroethylidene]benzohydrazide](/img/structure/B3006013.png)
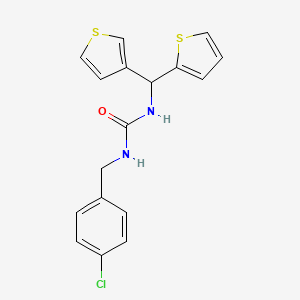

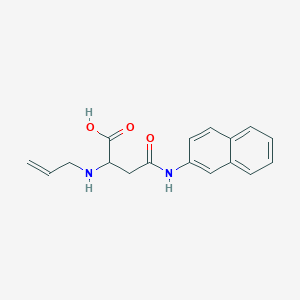
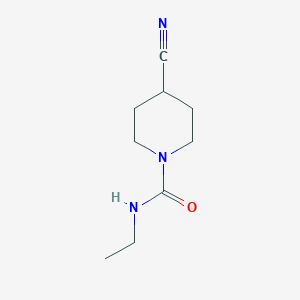
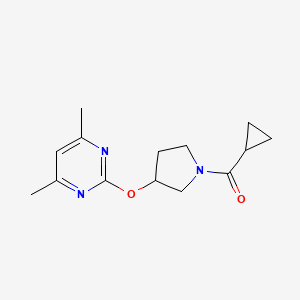

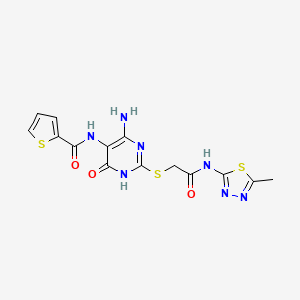

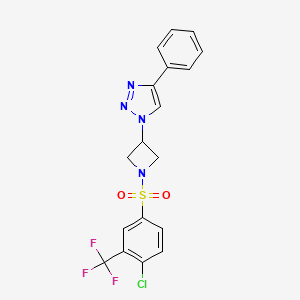
![N-[(2S)-1-aminopropan-2-yl]-4-nitrobenzene-1-sulfonamide hydrochloride](/img/structure/B3006029.png)
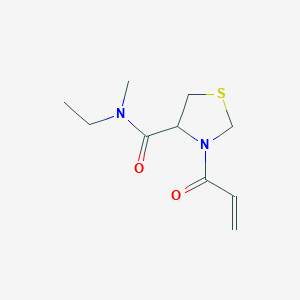
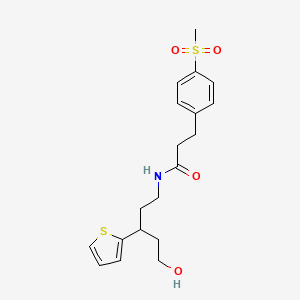
![Ethyl 6-benzyl-2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B3006034.png)